N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide
Overview
Description
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs.
Mechanism of Action
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide inhibits the function of the CFTR protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which results in a decrease in chloride ion transport across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the activity of CFTR in cells that express mutant forms of the protein. In vivo studies have shown that this compound can reduce the severity of lung disease in animal models of CF.
Advantages and Limitations for Lab Experiments
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of the CFTR protein, which makes it a useful tool for studying the function of the protein. It is also relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of this compound is that it is not specific to the CFTR protein. It has been shown to inhibit the function of other ion channels, which may complicate data interpretation in some experiments.
Future Directions
There are several future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide. One area of research is the development of more specific inhibitors of the CFTR protein. This could lead to more effective treatments for CF that target the underlying cause of the disease.
Another area of research is the use of this compound in combination with other drugs for the treatment of CF. Studies have shown that this compound can enhance the activity of other drugs that target the CFTR protein, which suggests that combination therapy may be more effective than single-agent therapy.
Finally, research on the safety and efficacy of this compound in human clinical trials is needed to determine its potential as a therapeutic agent for the treatment of CF.
Scientific Research Applications
N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of CF. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein. The CFTR protein is a chloride ion channel that is responsible for regulating the flow of ions in and out of cells. Mutations in the CFTR gene lead to a dysfunctional CFTR protein, which results in the accumulation of thick, sticky mucus in the lungs and other organs.
This compound has been shown to be a potent inhibitor of the CFTR protein, which makes it a promising therapeutic agent for the treatment of CF. Studies have shown that this compound can increase the activity of CFTR in cells that express mutant forms of the protein, which suggests that it may be able to restore normal CFTR function in CF patients.
properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N'-ethyl-4-fluorobenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c1-2-18-15(11-3-7-13(17)8-4-11)19-22(20,21)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEPVXJJSPOPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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